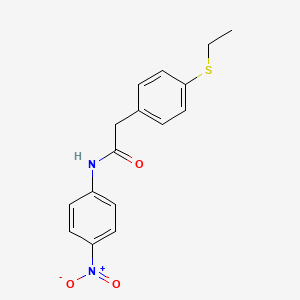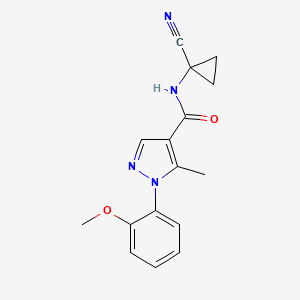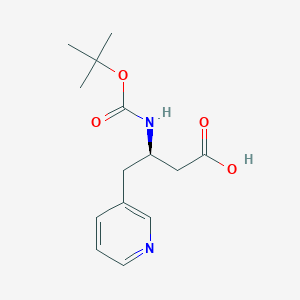
2-(4-(エチルチオ)フェニル)-N-(4-ニトロフェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(ethylthio)phenyl)-N-(4-nitrophenyl)acetamide is an organic compound that features both an ethylthio group and a nitrophenyl group attached to an acetamide backbone
科学的研究の応用
2-(4-(ethylthio)phenyl)-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylthio)phenyl)-N-(4-nitrophenyl)acetamide typically involves a multi-step process:
Formation of the Ethylthio Group: The initial step involves the introduction of the ethylthio group to the phenyl ring. This can be achieved through a nucleophilic substitution reaction where an ethylthiol reacts with a halogenated phenyl compound.
Acetamide Formation: The next step involves the formation of the acetamide group. This can be done by reacting the ethylthio-substituted phenyl compound with acetic anhydride in the presence of a base.
Nitration: The final step involves the nitration of the acetamide compound to introduce the nitro group. This is typically done using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of 2-(4-(ethylthio)phenyl)-N-(4-nitrophenyl)acetamide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the nucleophilic substitution, acetamide formation, and nitration reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-(4-(ethylthio)phenyl)-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl rings can be further functionalized.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Various electrophiles in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Functionalized aromatic compounds.
作用機序
The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to its observed biological effects.
Pathways Involved: The exact pathways are subject to ongoing research, but it is believed that the compound may modulate signaling pathways involved in inflammation and microbial growth.
類似化合物との比較
Similar Compounds
- 2-(4-(methylthio)phenyl)-N-(4-nitrophenyl)acetamide
- 2-(4-(ethylthio)phenyl)-N-(3-nitrophenyl)acetamide
- 2-(4-(ethylthio)phenyl)-N-(4-aminophenyl)acetamide
Uniqueness
2-(4-(ethylthio)phenyl)-N-(4-nitrophenyl)acetamide is unique due to the presence of both an ethylthio group and a nitrophenyl group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
特性
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-2-22-15-9-3-12(4-10-15)11-16(19)17-13-5-7-14(8-6-13)18(20)21/h3-10H,2,11H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLPMMDXFABRGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-furylmethyl)-2-[6-(3-methylbenzyl)-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2388266.png)

![3-(1-(6-isopropoxynicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2388271.png)


![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate](/img/structure/B2388274.png)


![N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2388279.png)

![N-[(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide](/img/structure/B2388283.png)


![Methyl 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2388286.png)
